9-Undecenenitrile, (9Z)- 9-Undecenenitrile, (9Z)-
Brand Name: Vulcanchem
CAS No.: 131379-24-3
VCID: VC16955587
InChI: InChI=1S/C11H19N/c1-2-3-4-5-6-7-8-9-10-11-12/h2-3H,4-10H2,1H3/b3-2-
SMILES:
Molecular Formula: C11H19N
Molecular Weight: 165.27 g/mol

9-Undecenenitrile, (9Z)-

CAS No.: 131379-24-3

Cat. No.: VC16955587

Molecular Formula: C11H19N

Molecular Weight: 165.27 g/mol

* For research use only. Not for human or veterinary use.

9-Undecenenitrile, (9Z)- - 131379-24-3

Specification

CAS No. 131379-24-3
Molecular Formula C11H19N
Molecular Weight 165.27 g/mol
IUPAC Name (Z)-undec-9-enenitrile
Standard InChI InChI=1S/C11H19N/c1-2-3-4-5-6-7-8-9-10-11-12/h2-3H,4-10H2,1H3/b3-2-
Standard InChI Key RPLWLQJSZFPHGM-IHWYPQMZSA-N
Isomeric SMILES C/C=C\CCCCCCCC#N
Canonical SMILES CC=CCCCCCCCC#N

Introduction

PropertyValue
CAS Number131379-24-3
IUPAC Name(Z)-undec-9-enenitrile
SMILESCC=CCCCCCCCC#N
InChI KeyRPLWLQJSZFPHGM-IHWYPQMZSA-N

The Z-configuration results in a bent molecular geometry, affecting packing efficiency in the solid state and boiling point compared to the E-isomer .

Chemical and Physical Properties

Physical Properties

9-Undecenenitrile, (9Z)-, is a liquid at room temperature with moderate volatility. Its cis double bond reduces symmetry, leading to a lower melting point than the trans isomer. The nitrile group contributes to polar interactions, granting partial miscibility with polar solvents like ethanol but limited solubility in water.

Chemical Reactivity

The nitrile group undergoes characteristic reactions:

  • Hydrolysis: Forms carboxylic acids under acidic or basic conditions.

  • Reduction: Catalytic hydrogenation yields primary amines (RCH2NH2\text{RCH}_2\text{NH}_2).

  • Electrophilic Addition: The double bond participates in reactions with halogens or hydrogen halides, influenced by Z-geometry’s steric effects .

Synthesis and Industrial Production

Laboratory Synthesis

A common method involves hydrocyanation of 1-decene using hydrogen cyanide and a nickel-based catalyst. The reaction proceeds via anti-Markovnikov addition, favoring the Z-isomer under controlled conditions:

CH2=CH(CH2)7CH3+HCNNi catalystNC(CH2)8CH=CH2(Z-configuration)\text{CH}_2=\text{CH}(\text{CH}_2)_7\text{CH}_3 + \text{HCN} \xrightarrow{\text{Ni catalyst}} \text{NC}(\text{CH}_2)_8\text{CH}=\text{CH}_2 \, (\text{Z-configuration})

Industrial-Scale Manufacturing

Large-scale production employs continuous-flow reactors to optimize yield and purity. Post-reaction distillation isolates the Z-isomer, which is critical for applications requiring specific stereochemistry.

Chemical Reactions and Applications

Oxidation and Reduction Pathways

  • Oxidation: Using KMnO4\text{KMnO}_4 under acidic conditions converts the nitrile to a carboxylic acid:

NC(CH2)8CH=CH2KMnO4,H+HOOC(CH2)8CH=CH2\text{NC}(\text{CH}_2)_8\text{CH}=\text{CH}_2 \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{HOOC}(\text{CH}_2)_8\text{CH}=\text{CH}_2
  • Catalytic Hydrogenation: Produces 9-aminoundecene, a precursor for nylon derivatives.

Industrial and Research Applications

  • Polymer Chemistry: Serves as a monomer in copolymerization reactions, enhancing material flexibility.

  • Fragrance Industry: The nitrile’s stability under acidic conditions makes it suitable for long-lasting scents.

  • Catalysis: Participates in rhodium-catalyzed hydroformylation, yielding aldehydes for plasticizer production.

Comparative Analysis with Related Compounds

(9E)-9-Undecenenitrile

The E-isomer’s trans double bond increases melting point and reduces reactivity in stereospecific reactions .

10-Undecenenitrile

Positional isomerism shifts the double bond to the 10th carbon, altering electronic properties and catalytic behavior.

Recent Research Advancements

Sustainable Material Synthesis

Cross-metathesis with methyl acrylate, catalyzed by ruthenium complexes, generates α,ω-diesters for bio-based polyamides:

NC(CH2)8CH=CH2+CH2=CHCOOCH3RuNC(CH2)8CHCHCOOCH3\text{NC}(\text{CH}_2)_8\text{CH}=\text{CH}_2 + \text{CH}_2=\text{CHCOOCH}_3 \xrightarrow{\text{Ru}} \text{NC}(\text{CH}_2)_8\text{CH}-\text{CHCOOCH}_3

Catalytic Isomerization Studies

Rhodium complexes dynamically isomerize 9-Undecenenitrile, (9Z)-, to internal olefins, optimizing aldehyde yields in hydroformylation.

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